molecular formula C11H11IN4O2 B14672550 6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid hydrazide CAS No. 40889-50-7

6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid hydrazide

Cat. No.: B14672550
CAS No.: 40889-50-7
M. Wt: 358.14 g/mol
InChI Key: RHZFCWWJDXPKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid hydrazide is a synthetic organic compound belonging to the quinazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid hydrazide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.

    Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could produce various substituted quinazolines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid
  • 6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid methyl ester
  • 6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid ethyl ester

Uniqueness

6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid hydrazide is unique due to the presence of the hydrazide group, which may impart specific biological activities and reactivity compared to its analogs.

Properties

CAS No.

40889-50-7

Molecular Formula

C11H11IN4O2

Molecular Weight

358.14 g/mol

IUPAC Name

2-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)acetohydrazide

InChI

InChI=1S/C11H11IN4O2/c1-6-14-9-3-2-7(12)4-8(9)11(18)16(6)5-10(17)15-13/h2-4H,5,13H2,1H3,(H,15,17)

InChI Key

RHZFCWWJDXPKLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1CC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.